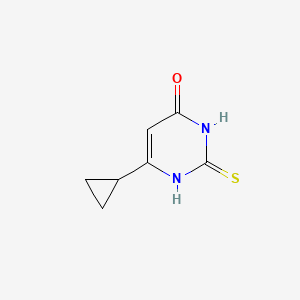

6-Cyclopropyl-2-sulfanylpyrimidin-4-ol

Description

Chemical Structure and Key Features

6-Cyclopropyl-2-sulfanylpyrimidin-4-ol is a pyrimidine derivative characterized by:

- A hydroxyl group at position 4, contributing to hydrogen-bonding interactions.

propyl) . Pyrimidine derivatives are widely studied for pharmaceutical applications, particularly as enzyme inhibitors or antimicrobial agents due to their ability to mimic nucleobases.

Properties

IUPAC Name |

6-cyclopropyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUYITABZSFAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220642 | |

| Record name | Uracil, 6-cyclopropyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7038-74-6 | |

| Record name | Uracil, 6-cyclopropyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007038746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-cyclopropyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-sulfanylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiourea and an appropriate aldehyde or ketone to form the pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-sulfanylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclopropyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-Cyclopropyl-2-sulfanylpyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of nucleic acid analogs.

Industry: Utilized in the preparation of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-sulfanylpyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects at Position 6

The cyclopropyl group distinguishes 6-Cyclopropyl-2-sulfanylpyrimidin-4-ol from analogs such as:

Key Observations :

- Cyclopropyl’s rigid three-membered ring may improve binding specificity in biological targets compared to flexible propyl or smaller methyl groups.

- Methyl substituents (as in CAS 89581-58-8) paired with electron-withdrawing groups (e.g., Cl, COOH) increase acidity (pKa ~2–4), whereas thiol-containing analogs (e.g., this compound) exhibit pKa values closer to 8–10, influencing solubility and reactivity .

Functional Group Variations at Position 2

Key Observations :

Key Observations :

- Cyclopropyl’s strain energy may reduce CYP450-mediated metabolism , extending half-life compared to propyl analogs .

- Carboxylic acid derivatives (e.g., CAS 89581-58-8) exhibit higher solubility but lack the redox versatility of thiol groups .

Research Implications and Limitations

- Advantages of this compound : Combines metabolic stability (cyclopropyl) with versatile reactivity (thiol), making it a candidate for targeted drug design.

- Limitations : Experimental data on its pharmacokinetics and toxicity are absent in the provided evidence; inferences are drawn from structural analogs .

Biological Activity

6-Cyclopropyl-2-sulfanylpyrimidin-4-ol is a heterocyclic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8N2OS

- Molecular Weight : 168.22 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with a cyclopropyl group and a sulfanyl group, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound generally involves the cyclization of cyclopropylamine with thiourea and an aldehyde or ketone under acidic conditions. Common solvents include ethanol or methanol, often in the presence of hydrochloric acid as a catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for antiviral properties. A study highlighted its efficacy against certain viral pathogens, indicating that it may inhibit viral replication through interference with nucleic acid synthesis or enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions in target organisms.

- Nucleic Acid Interference : It may also interfere with nucleic acid synthesis, affecting replication and transcription processes essential for microbial survival.

Case Studies

-

Antimicrobial Efficacy : A study tested the compound against a panel of bacteria, reporting a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -

Antiviral Activity : Another study focused on the antiviral properties, showing that the compound significantly reduced viral load in infected cell cultures. The data are presented in Table 2.

Virus Type Viral Load Reduction (%) Influenza A 75 Herpes Simplex Virus 60

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.